N-(3-methoxypropyl)-2-piperazin-1-ylacetamide
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-15-8-2-3-12-10(14)9-13-6-4-11-5-7-13/h11H,2-9H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDJHEJJJKWIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269800 | |
| Record name | N-(3-Methoxypropyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871217-92-4 | |
| Record name | N-(3-Methoxypropyl)-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871217-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxypropyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-piperazin-1-ylacetamide Intermediate
The key intermediate, 2-piperazin-1-ylacetamide, can be synthesized by reacting piperazine with chloroacetamide derivatives or by amidation of 2-chloroacetyl chloride with piperazine under controlled conditions.
- Procedure Example:
- Dissolve piperazine in anhydrous dichloromethane.
- Add 2-chloroacetyl chloride dropwise at 0°C in the presence of a base such as triethylamine.
- Stir the mixture at room temperature for several hours.
- Isolate the product by extraction, washing, and drying.
This yields 2-piperazin-1-ylacetamide or its hydrochloride salt depending on conditions.
Alkylation with 3-Methoxypropyl Electrophile
The alkylation step involves reacting the free nitrogen of the piperazine ring with 3-methoxypropyl bromide or chloride.
- Typical Reaction Conditions:
- The 2-piperazin-1-ylacetamide intermediate is dissolved in a polar aprotic solvent such as acetonitrile or DMF.
- A base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the secondary amine.
- 3-methoxypropyl bromide is added dropwise.
- The mixture is stirred at reflux or elevated temperature for several hours (typically 3-6 hours).
- The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is dried and evaporated to yield crude N-(3-methoxypropyl)-2-piperazin-1-ylacetamide.
Purification
Purification is generally achieved by recrystallization from suitable solvent mixtures such as ethyl acetate/n-hexane or by column chromatography on silica gel.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidation | Piperazine + 2-chloroacetyl chloride + Et3N | 0°C to RT | 3-6 hours | 75-90 | Use dry solvents; control addition rate |
| Alkylation | 2-piperazin-1-ylacetamide + 3-methoxypropyl bromide + K2CO3 | Reflux (~80°C) | 3-6 hours | 70-85 | Polar aprotic solvent preferred |
| Purification | Recrystallization or chromatography | Room temp | Variable | - | Purity >98% achievable |
- The alkylation step is sensitive to the choice of base and solvent; potassium carbonate in acetonitrile provides a good balance of reactivity and selectivity.
- Side reactions such as over-alkylation or ring substitution can be minimized by controlling stoichiometry and reaction time.
- Analytical characterization by NMR (1H and 13C), IR spectroscopy, and mass spectrometry confirms the structure and purity of the product.
- Yields reported in literature for similar piperazine acetamide alkylations range from 70% to 90%, indicating efficient preparation methods.
| Technique | Data (Typical) |
|---|---|
| 1H NMR (CDCl3) | δ 3.3-3.8 ppm (piperazine CH2), 3.3-3.5 ppm (OCH3), 2.5-3.0 ppm (CH2 adjacent to N) |
| 13C NMR (CDCl3) | δ 170 ppm (amide C=O), 70 ppm (OCH3), 50-60 ppm (piperazine carbons) |
| IR (KBr) | 3300-3400 cm⁻¹ (N-H stretch), 1650-1700 cm⁻¹ (amide C=O) |
| MS (ESI) | Molecular ion peak consistent with C11H21N3O2 (M+H)+ |
The preparation of this compound involves amidation of piperazine with 2-chloroacetyl chloride followed by alkylation with 3-methoxypropyl bromide under basic conditions. Optimized reaction conditions yield the target compound in good purity and yield. This methodology is well-established in the synthesis of piperazine derivatives and is supported by extensive analytical data confirming the structure and integrity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the acetamide moiety would produce an amine derivative.
Scientific Research Applications
Anticancer Activity
N-(3-methoxypropyl)-2-piperazin-1-ylacetamide has been investigated for its potential anticancer properties. Research indicates that compounds with a piperazine scaffold can enhance cytotoxicity against various cancer cell lines.
Case Studies:
- Study on Pancreatic Cancer: A study synthesized derivatives based on the compound and tested their efficacy against human pancreatic cancer cell lines (MiaPaCa2, BxPC3, AsPC-1). Modifications to the phenylacetamide moiety improved activity, with certain derivatives showing enhanced growth inhibition compared to the parent compound .
- Inhibition of Protein-Protein Interactions: Another study focused on using a derivative of this compound as a S100A2–p53 protein–protein interaction inhibitor. The results indicated that specific modifications could lead to increased cytotoxicity against cancer cells, highlighting the importance of structural optimization in drug design .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.
Case Studies:
- Cytokine Inhibition: In vitro studies have demonstrated that similar piperazine derivatives can significantly reduce pro-inflammatory cytokines. The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Neurological Applications
This compound may also serve as a sedative hypnotic agent, addressing symptoms such as anxiety and insomnia.
Mechanism of Action:
The compound is believed to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may help in managing anxiety disorders and sleep disturbances, although further clinical studies are needed to validate these effects .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various chemical modifications that can significantly influence its biological activity.
| Modification Type | Impact on Activity |
|---|---|
| Phenylacetamide Moiety | Enhances cytotoxicity |
| Alkyl Substituents | Alters solubility and permeability |
| Functional Group Changes | Modulates receptor interactions |
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Commercial Comparisons
Key Comparative Insights
Piperazine vs. Diazepane Derivatives
The patent-derived compound in Example 121 (EP 2 903 618 B1) replaces the piperazine ring in the target compound with a 1,4-diazepane (7-membered ring), which increases conformational flexibility and alters binding kinetics. Diazepane-containing compounds often exhibit enhanced bioavailability due to reduced ring strain compared to piperazine . However, the larger ring size may decrease metabolic stability.
Substituent Effects on Physicochemical Properties
- Methoxypropyl Group : Present in both the target compound and methoprotryne, this group enhances water solubility due to the ether oxygen’s polarity. However, in methoprotryne, the triazine core shifts its application toward herbicidal activity .
Commercial and Research Relevance
In contrast, diazepane- and triazine-containing analogs have documented applications in pharmaceuticals (kinase inhibitors) and agrochemicals, respectively .
Biological Activity
N-(3-Methoxypropyl)-2-piperazin-1-ylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its ability to interact with various biological targets. The presence of the methoxypropyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy.
This compound exerts its biological effects primarily through interactions with specific receptors and enzymes. These interactions can modulate cellular signaling pathways, leading to various physiological responses.
Key Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, which can affect cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been tested against various cancer cell lines, demonstrating significant growth inhibition.
| Cell Line | GI50 (μM) |
|---|---|
| BxPC-3 (Pancreatic) | 0.48 |
| PANC-1 | 0.68 |
| MCF-7 (Breast) | 3.1 |
| U87 (Glioblastoma) | 11 |
These results indicate that this compound exhibits sub-micromolar potency against pancreatic cancer cells and moderate activity against breast and glioblastoma cancer cells .
Mechanisms of Anticancer Activity
The anticancer effects are attributed to:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, as evidenced by increased levels of caspase activation and PARP cleavage in treated cells .
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
Case Studies
- In Vitro Studies : In a controlled study, this compound was administered to various human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, confirming its potential as an anticancer therapeutic .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, supporting its efficacy in a biological context .
Safety and Toxicity
While promising, the safety profile of this compound requires further investigation. Preliminary studies suggest low cytotoxicity at therapeutic doses; however, comprehensive toxicity studies are essential for clinical applications.
Q & A
Basic: What are the recommended synthetic routes for N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves coupling a piperazine derivative with a functionalized acetamide precursor. For example:
- Step 1: React 3-methoxypropylamine with a bromoacetyl or chloroacetyl intermediate to form the acetamide backbone.
- Step 2: Introduce the piperazine moiety via nucleophilic substitution or amide coupling under inert conditions (e.g., nitrogen atmosphere) .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
- Purity Verification: Characterize via -NMR (DMSO-, 400 MHz) to confirm proton environments and high-resolution mass spectrometry (HRMS) for molecular ion validation. Yield optimization (e.g., ~65% as in Example 118 of EP 2 903 618 B1) requires precise stoichiometric control and temperature monitoring (0–5°C for exothermic steps) .
Advanced: How do structural modifications to the piperazine ring or methoxypropyl chain influence bioactivity or physicochemical properties?
Methodological Answer:
- Piperazine Modifications: Replace the piperazine with a diazepane or morpholine ring to alter lipophilicity and hydrogen-bonding capacity. For example, substituting piperazine with 1,4-diazepane (as in EP 2 903 618 B1) increases conformational flexibility, potentially enhancing target binding .
- Methoxypropyl Chain Adjustments: Shorten the chain to methoxyethyl or introduce branching (e.g., isopropyl) to study steric effects. Computational tools like Hansen Solubility Parameters (HSPs) predict interactions with biological membranes; for instance, N-(3-methoxypropyl)methacrylamide showed reduced protein fouling in membrane studies due to balanced hydrophilicity .
- Experimental Validation: Compare log values (via shake-flask method) and assay binding affinity (e.g., SPR or ITC) across derivatives.
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- -NMR and -NMR: Resolve proton environments (e.g., methoxy singlet at ~3.2 ppm, piperazine multiplet at ~2.5–3.0 ppm) and carbon backbone. Use DMSO- or CDCl as solvents .
- Mass Spectrometry: Electrospray ionization (ESI-MS) in positive ion mode to confirm [M+H] peaks.
- HPLC-PDA: Employ a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm for purity assessment (>95%) .
Advanced: Which computational strategies best predict the compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) to optimize geometry and calculate electrostatic potential surfaces. This method validated thermochemical properties in similar piperazine derivatives .
- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., serotonin or dopamine receptors). Parameterize force fields (CHARMM36) for piperazine flexibility.
- MD Simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes .
Basic: What are the documented biochemical targets or pathways for structurally related piperazine-acetamide derivatives?
Methodological Answer:
- GPCR Targets: Piperazine derivatives often modulate serotonin (5-HT) or dopamine (D) receptors. Screen via radioligand binding assays (e.g., -spiperone for D) .
- Antimicrobial Activity: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Related compounds showed activity at 8–32 µg/mL .
- Pathway Analysis: Use RNA-seq or phosphoproteomics to identify downstream effects (e.g., MAPK/ERK signaling) .
Advanced: How can researchers resolve contradictions in activity data across different biological assays?
Methodological Answer:
- Assay-Specific Variables: Control for pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and serum protein interference (e.g., BSA binding) .
- Dose-Response Curves: Perform 8-point dilution series (0.1–100 µM) in triplicate to calculate EC/IC with Hill slope validation.
- Orthogonal Assays: Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI) or target engagement (BRET/FRET) .
Basic: What are the key stability and storage conditions for this compound?
Methodological Answer:
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolysis of the amide bond).
- Storage: Store at –20°C in amber vials under argon. Lyophilized form is stable for >12 months .
Advanced: How can structure-property relationships guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- ADME Profiling: Measure permeability (Caco-2 assay), metabolic stability (human liver microsomes), and plasma protein binding (equilibrium dialysis).
- QSAR Modeling: Use descriptors like topological polar surface area (TPSA), rotatable bonds, and H-bond donors/acceptors. For example, TPSA <90 Ų improves blood-brain barrier penetration .
- In Vivo Validation: Perform PK studies in rodents (IV/PO dosing) to correlate in silico predictions with bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
